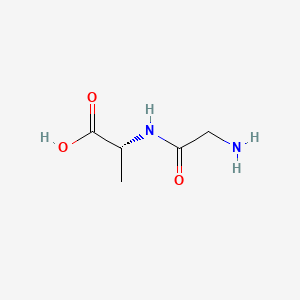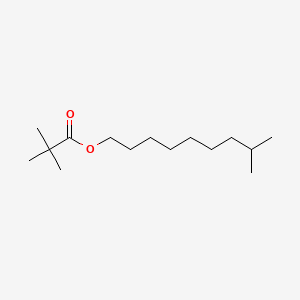
Buttersäure-1-13C
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(113C)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of microbial metabolism and gut microbiota interactions.
Medicine: Utilized in research on the effects of butyrate on cancer cells and its potential therapeutic applications.
Industry: Serves as a reference standard in analytical chemistry for the calibration of instruments and validation of methods
Wirkmechanismus
Target of Action
Butyric Acid-1-13C, also known as (113C)butanoic acid, is a Histone Deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function makes HDACs critical in the regulation of gene expression .
Mode of Action
As an HDAC inhibitor, Butyric Acid-1-13C interacts with HDACs and prevents them from removing acetyl groups from the histones . This action results in a more relaxed DNA configuration, promoting gene transcription and influencing cell behavior .
Biochemical Pathways
Butyric Acid-1-13C affects the biochemical pathways related to gene expression and regulation . By inhibiting HDACs, it impacts the transcription of various genes, including those involved in cell cycle regulation, differentiation, and apoptosis .
Pharmacokinetics
It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The inhibition of HDACs by Butyric Acid-1-13C leads to changes in gene expression that can have various effects at the molecular and cellular levels . For instance, it has been reported to have anti-tumor effects in several cancers .
Biochemische Analyse
Biochemical Properties
Butyric acid-1-13C participates in various biochemical reactions. It is a histone deacetylase (HDAC) inhibitor, which means it can influence gene expression by changing the acetylation state of histones . This interaction with histones and other proteins can influence various cellular processes.
Cellular Effects
Butyric acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anti-tumor effects in several cancers .
Molecular Mechanism
The molecular mechanism of Butyric acid-1-13C involves its role as an HDAC inhibitor. By inhibiting HDAC, it affects the acetylation state of histones, which in turn influences gene expression . This can lead to changes in the production of various proteins and other biomolecules within the cell.
Dosage Effects in Animal Models
The effects of Butyric acid-1-13C can vary with different dosages in animal models. For instance, it has been found that butyric acid derivatives can improve gut health and protect against harmful microbes in animal feed
Metabolic Pathways
Butyric acid-1-13C is involved in various metabolic pathways. It is a product of gut microbial fermentation and plays a key role in energy homeostasis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid-1-13C typically involves the incorporation of carbon-13 into the butyric acid molecule. One common method is the carboxylation of propyl magnesium bromide with carbon-13 labeled carbon dioxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of butyric acid-1-13C is generally achieved through chemical synthesis. The process involves the use of carbon-13 enriched precursors and reagents to ensure the incorporation of the isotope at the desired position. The final product is purified using techniques such as distillation and crystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(113C)butanoic acid undergoes various chemical reactions, including:
Oxidation: (113C)butanoic acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to butanol using reducing agents like lithium aluminum hydride.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Thionyl chloride and phosphorus pentachloride are used for converting the carboxyl group to acyl chlorides.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Butyryl chloride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyric acid-2-13C
- Sodium butyrate-13C4
- Propionic acid-1-13C
- Isobutyric acid-1-13C
Uniqueness
(113C)butanoic acid is unique due to its specific labeling at the carbon-1 position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it particularly valuable in research applications where the position of the isotope label is critical .
Eigenschaften
IUPAC Name |
(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431003 | |
| Record name | Butyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38765-83-2 | |
| Record name | Butyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38765-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)



![2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1599700.png)




